Cas no 2228477-11-8 (2-bromo-3-(1-hydroxycyclopropyl)phenol)

2-Bromo-3-(1-hydroxycyclopropyl)phenol is a brominated phenolic compound featuring a hydroxyl-substituted cyclopropane ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecular frameworks. The presence of both bromine and hydroxyl groups enhances its utility in cross-coupling reactions and functional group transformations. The cyclopropanol moiety offers steric and electronic modulation, enabling selective modifications. Its stability under standard conditions ensures ease of handling in laboratory settings. This compound is particularly relevant in pharmaceutical and agrochemical research, where its structural motifs are leveraged for developing bioactive molecules. High purity grades are available to meet rigorous synthetic demands.
2-bromo-3-(1-hydroxycyclopropyl)phenol structure
2228477-11-8 structure
Product Name:2-bromo-3-(1-hydroxycyclopropyl)phenol
CAS No:2228477-11-8
MF:C9H9BrO2
MW:229.070562124252
CID:6292682
PubChem ID:165664308
Update Time:2025-06-07

2-bromo-3-(1-hydroxycyclopropyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-3-(1-hydroxycyclopropyl)phenol
    • 2228477-11-8
    • EN300-1904473
    • Inchi: 1S/C9H9BrO2/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,11-12H,4-5H2
    • InChI Key: PWNHQIKBCBLAIX-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C1(CC1)O)O

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 2-bromo-3-(1-hydroxycyclopropyl)phenol

Research Brief on 2-bromo-3-(1-hydroxycyclopropyl)phenol (CAS: 2228477-11-8) in Chemical Biology and Pharmaceutical Applications

The compound 2-bromo-3-(1-hydroxycyclopropyl)phenol (CAS: 2228477-11-8) has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This phenolic derivative, characterized by a brominated aromatic ring and a hydroxycyclopropyl substituent, exhibits intriguing chemical reactivity and biological activity. Recent studies have explored its utility as a building block in medicinal chemistry and its direct pharmacological effects.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of novel kinase inhibitors. The researchers utilized the bromine atom as a handle for palladium-catalyzed cross-coupling reactions, while the hydroxycyclopropyl group served as a constrained alcohol moiety that influenced molecular conformation. The resulting compounds showed promising activity against several cancer-related kinases, with IC50 values in the low micromolar range.

In antimicrobial research, 2-bromo-3-(1-hydroxycyclopropyl)phenol has demonstrated intrinsic antibacterial properties against Gram-positive pathogens. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound inhibits bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis, with an inhibition constant (Ki) of 3.2 μM. Structural analysis revealed that the hydroxycyclopropyl group contributes to binding pocket occupancy, while the bromine atom enhances hydrophobic interactions.

The compound's metabolic stability has been evaluated in preclinical studies. Research presented at the 2023 American Chemical Society National Meeting showed that the hydroxycyclopropyl moiety confers improved metabolic resistance compared to linear alcohol analogs, with a hepatic microsomal half-life exceeding 60 minutes in human liver microsomes. This property makes it particularly valuable for drug development applications requiring prolonged compound stability.

Recent synthetic methodology developments have expanded access to this compound. A 2024 Nature Protocols paper described an improved two-step synthesis from commercially available 2-bromo-3-hydroxybenzaldehyde, featuring a novel cyclopropanation strategy that achieves 78% overall yield. This advancement addresses previous challenges in producing the compound at scale for biological testing.

Ongoing research is exploring the compound's potential in targeted protein degradation. Preliminary results from a collaboration between academic and industry researchers suggest that derivatives of 2-bromo-3-(1-hydroxycyclopropyl)phenol can serve as effective E3 ligase recruiters in PROTAC (Proteolysis Targeting Chimera) molecules. The unique spatial arrangement of its functional groups appears to facilitate ternary complex formation with target proteins and ubiquitin ligases.

In conclusion, 2-bromo-3-(1-hydroxycyclopropyl)phenol (CAS: 2228477-11-8) represents a versatile chemical entity with multiple applications in drug discovery and chemical biology. Its recent emergence in the literature highlights its value as both a synthetic intermediate and a biologically active scaffold. Future research directions likely include further exploration of its structure-activity relationships and expansion of its utility in novel therapeutic modalities.

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